6-Chloro-1H-pyrrolo[3,2-b]pyridine

Lipophilicity Drug-likeness Halogen series

6-Chloro-1H-pyrrolo[3,2-b]pyridine (synonym: 6-chloro-4-azaindole) is a bicyclic heteroaromatic building block composed of a pyrrole ring fused to a chlorinated pyridine ring, with molecular formula C₇H₅ClN₂ and molecular weight 152.58 g/mol. It belongs to the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) structural class, a privileged scaffold in medicinal chemistry due to its capacity to serve as both hydrogen bond donor and acceptor within kinase ATP-binding pockets.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 1021339-19-4
Cat. No. B1593424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrrolo[3,2-b]pyridine
CAS1021339-19-4
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)Cl
InChIInChI=1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
InChIKeyUWROBKHIEKWFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1021339-19-4): Core Properties and Industrial Sourcing Profile


6-Chloro-1H-pyrrolo[3,2-b]pyridine (synonym: 6-chloro-4-azaindole) is a bicyclic heteroaromatic building block composed of a pyrrole ring fused to a chlorinated pyridine ring, with molecular formula C₇H₅ClN₂ and molecular weight 152.58 g/mol . It belongs to the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) structural class, a privileged scaffold in medicinal chemistry due to its capacity to serve as both hydrogen bond donor and acceptor within kinase ATP-binding pockets [1]. The chlorine substituent at the 6-position of the pyridine ring confers a distinct lipophilicity (LogP = 2.22) and polar surface area (PSA = 28.68 Ų) that differentiate it from other 6-halogenated analogs . The compound is commercially available from multiple vendors at standard purities of 95–97% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 6-Chloro-1H-pyrrolo[3,2-b]pyridine Cannot Be Simply Replaced by Other 6-Halogenated or Unsubstituted Analogs


The 6-position halogen on the pyrrolo[3,2-b]pyridine scaffold is not interchangeable without measurable consequences for downstream synthetic efficiency, physicochemical properties, and biological target engagement. Halogen identity governs three critical parameters simultaneously: (1) lipophilicity, which directly impacts membrane permeability and non-specific protein binding [1]; (2) σ-hole magnitude and halogen bonding capacity, a computationally validated determinant of ligand–target interaction strength across 339 brominated and 339 iodinated pyrrolo[3,2-b]pyridine derivatives [2]; and (3) cross-coupling reactivity, where the oxidative addition rate follows I > Br > Cl >> F, making the chloro variant the optimal balance between synthetic accessibility and sufficient stability for multi-step sequences [3]. Substituting chlorine with fluorine reduces LogP by approximately 0.5–1.1 units (ΔLogP) and attenuates halogen bonding potential, while bromine or iodine substitution increases molecular weight by 29–60% and elevates LogP, potentially compromising solubility and introducing heavier halogen toxicity concerns .

Quantitative Differentiation Evidence: 6-Chloro-1H-pyrrolo[3,2-b]pyridine vs. Closest Halogenated and Unsubstituted Analogs


Lipophilicity Optimization: LogP Comparison Across 6-Position Halogen Series

6-Chloro-1H-pyrrolo[3,2-b]pyridine exhibits a calculated LogP of 2.22, positioning it between the less lipophilic 6-fluoro analog (LogP 1.08–1.70) and the more lipophilic 6-bromo analog (LogP 2.33) . The unsubstituted parent 1H-pyrrolo[3,2-b]pyridine has a substantially lower LogP of 1.28 . This ~0.94 LogP unit increase over the parent compound and intermediate placement within the halogen series provides a quantifiable advantage: sufficient lipophilicity for passive membrane permeability while avoiding the excessive LogP (>2.3) associated with brominated/iodinated analogs that may compromise aqueous solubility and increase promiscuous protein binding [1].

Lipophilicity Drug-likeness Halogen series

Cross-Coupling Reactivity Profile: Chlorine as the Balanced Leaving Group for Palladium-Catalyzed Transformations

The 6-chloro substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with a reactivity profile that is intermediate between the more labile bromo/iodo analogs and the poorly reactive fluoro analog . A documented N-tosylation of 6-chloro-1H-pyrrolo[3,2-b]pyridine (5.0 g, 32.8 mmol) with NaH and 4-toluenesulfonyl chloride proceeded in 84% isolated yield after SiO₂ chromatography, demonstrating that the chlorine remains intact under strongly basic conditions (NaH, THF, 0°C to RT), a stability advantage over bromo and iodo analogs that are prone to competing oxidative addition with Pd residues or nucleophilic displacement [1]. In contrast, the 6-fluoro analog is essentially inert under standard Suzuki conditions, while 6-iodo and 6-bromo analogs are reported in the patent literature to undergo faster but less selective cross-coupling, sometimes requiring cryogenic temperature control to prevent undesired side reactions [2].

Cross-coupling Suzuki-Miyaura Building block versatility

Kinase Inhibitor Scaffold Validation: Documented Intermediacy in EGFR, FGFR, and CHK1/2 Patent Families

The 6-chloro-1H-pyrrolo[3,2-b]pyridine core appears as a key synthetic intermediate in multiple kinase inhibitor patent families. WO 2024/028316 (Bayer AG) discloses 1H-pyrrolo[3,2-b]pyridine derivatives as irreversible inhibitors of mutant EGFR, with pharmacological data provided for exemplary compounds [1]. US 7,557,122 (Laboratoires Fournier) claims pyrrolopyridine compounds as kinase inhibitors prepared from halogenated pyrrolo[3,2-b]pyridine intermediates [2]. Patent CN-109942575-A discloses pyrrolopyridines as CHK1/CHK2 inhibitors [3]. Additionally, 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides derived from this scaffold have been characterized as selective, potent, reversible-covalent FGFR4 inhibitors with IC₅₀ values in the low nanomolar range (e.g., 1.8 nM for FGFR4) [4]. The 6-chloro substitution is explicitly retained through early synthetic steps in these programs to serve as a derivatization handle, a strategic choice that distinguishes it from the 6-fluoro analog which cannot effectively participate in late-stage diversification.

Kinase inhibitor EGFR FGFR Medicinal chemistry intermediate

PASS Computational Prediction: Multi-Target Bioactivity Spectrum Differentiates 6-Chloro from 6-Fluoro and Parent Scaffolds

PASS (Prediction of Activity Spectra for Substances) computational analysis of the 6-chloro-1H-pyrrolo[3,2-b]pyridine scaffold predicts significant probability of activity (Pa) as a signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), protein kinase inhibitor (Pa = 0.620), and antimycobacterial agent (Pa = 0.584) [1]. These multi-target predictions differentiate the chloro-substituted scaffold from the parent unsubstituted pyrrolo[3,2-b]pyridine, which lacks the halogen-dependent electrostatic potential surface features necessary for engaging halogen-bonding interactions with target proteins [2]. The computational study by Zhang et al. (2020) demonstrated that halogenated pyrrolo[3,2-b]pyridines exhibit σ-hole electrostatic potential values (VS,max) ranging from −1.3 to 35.1 kcal/mol with corresponding ammonia binding energies (Eint) from −0.82 to −2.37 kcal/mol, establishing that halogen identity and position directly modulate target engagement capacity [2].

PASS prediction In silico screening Kinase inhibition Antimycobacterial

Molecular Weight and Bulk Property Differentiation: Procurement and Formulation Considerations

Across the 6-halogenated 1H-pyrrolo[3,2-b]pyridine series, molecular weight increases substantially: 6-fluoro (136.13 g/mol), 6-chloro (152.58 g/mol), 6-bromo (197.03 g/mol), and 6-iodo (244.03 g/mol) . Boiling points follow the same rank order: 6-F (277.6°C), 6-Cl (290.5°C), 6-Br (311°C), and 6-I (360.7°C) . The 6-chloro compound is supplied as a white to light yellow solid at ambient temperature, with standard commercial purity of 97% accompanied by batch-specific QC (NMR, HPLC, GC) . The 29% lower molecular weight of 6-chloro versus 6-bromo translates to higher atom economy in fragment-based screening libraries, while the solid physical form facilitates accurate weighing and formulation compared to lower-melting analogs.

Molecular weight Boiling point Physical form Procurement specification

Halogen Bonding Tunability: The 6-Chloro Substituent Enables Intermediate σ-Hole Magnitude for Structure-Based Design

Zhang et al. (2020) computationally characterized the halogen bonding capacity of 339 brominated and 339 iodinated 1H-pyrrolo[3,2-b]pyridine derivatives, establishing that halogen bonding strength is highly tunable via additional substituents (CH₃, NH₂, F, CONH₂) at different positions, with VS,max values spanning from −1.3 to 35.1 kcal/mol [1]. While chlorine was not explicitly modeled in that study, the established periodic trend in σ-hole magnitude (I > Br > Cl > F) positions 6-chloro as providing intermediate halogen bonding strength—stronger than fluorine (which functions primarily as a hydrogen bond acceptor) but weaker and more directional than bromine or iodine [2]. This intermediate halogen bonding capacity is particularly relevant for kinase inhibitor design, where the azaindole NH serves as a hydrogen bond donor to the hinge region while the 6-chloro substituent can engage in orthogonal halogen bonding with backbone carbonyls or side-chain residues in the selectivity pocket [3].

Halogen bonding σ-hole Structure-based drug design Electrostatic potential

High-Value Application Scenarios for 6-Chloro-1H-pyrrolo[3,2-b]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: EGFR, FGFR, and CHK1/2 Programs

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should prioritize 6-chloro-1H-pyrrolo[3,2-b]pyridine as the preferred azaindole building block for fragment elaboration. The intermediate LogP (2.22) aligns with optimal drug-likeness for oral kinase inhibitors, while the chlorine substituent provides a robust synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification . Patent precedent from Bayer AG (WO 2024/028316) and Array BioPharma (CN-109942575-A) demonstrates that the 6-chlorinated scaffold is the entry point of choice for generating irreversible EGFR mutant inhibitors and CHK1/2 inhibitors, respectively [1]. The 84% documented yield for N-functionalization under basic conditions confirms compatibility with multi-step synthetic sequences without premature halogen loss [2].

Antimycobacterial Drug Discovery: DprE1 and Phenotypic Screening

The PASS prediction of antimycobacterial activity (Pa = 0.584) combined with the established role of azaindole scaffolds as non-covalent DprE1 inhibitors (Shirude et al., J. Med. Chem. 2013; IC₅₀ values in the nanomolar range against M. tuberculosis) supports the use of 6-chloro-1H-pyrrolo[3,2-b]pyridine as a core scaffold for anti-tuberculosis drug discovery . The chloro substituent provides an optimal balance of lipophilicity for mycobacterial cell wall penetration (LogP 2.22 vs. 1.28 for parent) without the excessive molecular weight penalty of brominated (MW 197) or iodinated (MW 244) analogs that would reduce ligand efficiency metrics [1].

Parallel Synthesis and DNA-Encoded Library (DEL) Construction

For high-throughput chemistry platforms, 6-chloro-1H-pyrrolo[3,2-b]pyridine offers a unique combination of properties: (1) solid physical form at ambient temperature facilitating automated solid dispensing ; (2) chlorine as a stable, selectively activatable handle compatible with on-DNA Suzuki coupling chemistry [1]; and (3) molecular weight of 152.58 g/mol that contributes favorably to DEL library properties where final compound MW must remain below 500 Da after two to three diversity elements are appended. The 22.6% molecular weight reduction compared to the 6-bromo analog provides measurable advantage in library design space [2].

Fragment-Based Drug Discovery (FBDD) and HTS Library Design

As a fragment-sized molecule (MW 152.58, < 200 Da; PSA 28.68 Ų, < 60 Ų), 6-chloro-1H-pyrrolo[3,2-b]pyridine satisfies the Rule of Three criteria for fragment libraries . Its LogP of 2.22 provides sufficient aqueous solubility for screening at high concentrations (typically 0.5–2 mM in biochemical assays) while maintaining detectability by SPR and NMR [1]. The 6-chloro substituent serves dual purpose in FBDD: it functions as a vector for fragment growing via cross-coupling and contributes to binding affinity through halogen bonding interactions with target proteins, a feature absent in the unsubstituted parent scaffold (LogP 1.28, no σ-hole) [2].

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